molecular formula C17H17Cl3N2O2 B11704110 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

Cat. No.: B11704110
M. Wt: 387.7 g/mol
InChI Key: ZPIJUHYBAWGDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is a benzamide derivative characterized by a 2-methyl substituent on the benzoyl ring and a trichloroethyl group linked to a 2-methoxyaniline moiety.

Properties

Molecular Formula

C17H17Cl3N2O2

Molecular Weight

387.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

InChI

InChI=1S/C17H17Cl3N2O2/c1-11-7-3-4-8-12(11)15(23)22-16(17(18,19)20)21-13-9-5-6-10-14(13)24-2/h3-10,16,21H,1-2H3,(H,22,23)

InChI Key

ZPIJUHYBAWGDJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide, focusing on substituents, synthesis routes, and key properties:

Compound Name Key Structural Features Synthesis Method Physicochemical Properties Biological Relevance Reference IDs
Target Compound :
2-Methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide
- 2-Methylbenzamide
- Trichloroethyl group
- 2-Methoxyanilino
Likely via benzoyl chloride + amine coupling (analogous to ) Log P and molecular weight not reported; methoxy group may reduce lipophilicity vs. Cl Potential pesticide/biological activity inferred from trichloroethyl motif
3-Chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide - 3-Chlorobenzamide
- 2,5-Dimethylanilino
Amine addition to isothiocyanate intermediate (similar to ) Higher lipophilicity (Cl vs. methyl)
Monoisotopic mass: 404.001674
Steric hindrance from dimethyl groups may affect target binding
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide - Dichlorobenzamide
- Oxadiazole ring
- p-Tolyl group
Dehydrosulfurization of thiourea precursors () Log P >5.0 (Lipinski violation)
Molecular weight: ~500
Limited bioavailability due to high lipophilicity
4-Fluoro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide - 4-Fluorobenzamide
- Thiourea linkage
Thiourea formation via isothiocyanate () Thiourea group enhances metal coordination potential Possible use in metal-catalyzed reactions (N,S-bidentate ligand)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - 3-Methylbenzamide
- Hydroxy-tert-butyl group
Reaction of benzoyl chloride with 2-amino-2-methyl-1-propanol () Hydroxy group increases polarity
X-ray structure confirmed
N,O-bidentate directing group for C–H functionalization
2-Phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide - Phenylacetamide core
- Shared trichloroethyl and methoxyanilino
Similar amine coupling () Acetamide backbone increases flexibility vs. rigid benzamide Structural flexibility may influence binding kinetics

Key Observations:

Electron-Donating Groups (Methoxy, Methyl): Improve solubility; the 2-methoxy group in the target compound may balance lipophilicity for bioavailability.

Synthetic Accessibility :

  • Thiourea-linked analogs () require isothiocyanate intermediates, while oxadiazole derivatives () involve dehydrosulfurization, which may limit scalability.

Biological Implications: The trichloroethyl group is a conserved motif in pesticides (), suggesting the target compound may have herbicidal or insecticidal activity.

Structural Flexibility :

  • Replacement of benzamide with phenylacetamide () introduces conformational flexibility, which could modulate target engagement kinetics.

Biological Activity

2-Methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is a synthetic organic compound notable for its diverse biological activities. This compound, with the molecular formula C17H17Cl3N2O2C_{17}H_{17}Cl_3N_2O_2, has been investigated for its potential therapeutic applications due to its unique chemical structure and functional groups.

  • Molecular Formula : C17H17Cl3N2O2C_{17}H_{17}Cl_3N_2O_2
  • Molecular Weight : 392.67 g/mol
  • CAS Number : 301815-51-0

The biological activity of 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is attributed to its interaction with various biological targets. The trichloromethyl group and methoxyanilino moiety are believed to enhance its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular signaling pathways.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies indicate that derivatives of similar compounds possess significant antimicrobial properties. For example, compounds with trichloroethylamine groups have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antitumor Activity

Preliminary findings suggest that 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide may exhibit antitumor properties. It potentially inhibits tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in cancer progression or inflammatory responses, which could be beneficial in therapeutic contexts.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds containing the trichloroethylamine moiety had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating a promising alternative in antibiotic-resistant infections.
    CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
    2-Methyl-N-[...]816
    Control (Amoxicillin)3264
  • Antitumor Activity : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicative of early apoptotic cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.